Lithium formate monohydrate

概要

説明

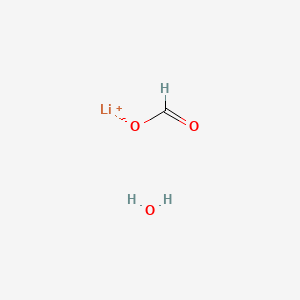

Lithium formate monohydrate is a chemical compound with the formula LiHCOO·H₂O . It is known for its piezoelectric properties and susceptibility to nonlinear optics . This compound is also extensively researched for its applications in clinical electron paramagnetic resonance dosimetry .

準備方法

Synthetic Routes and Reaction Conditions: Lithium formate monohydrate can be synthesized by dissolving lithium hydroxide monohydrate in formic acid. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to obtain this compound crystals .

Industrial Production Methods: In industrial settings, this compound is produced by reacting lithium carbonate with formic acid. The reaction is conducted under controlled conditions to ensure high purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form lithium carbonate and carbon dioxide.

Reduction: It can be reduced to form lithium hydroxide and formic acid.

Substitution: In the presence of strong acids, this compound can undergo substitution reactions to form other lithium salts.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or hydrogen peroxide.

Reducing Agents: Hydrogen gas or lithium aluminum hydride.

Acids: Hydrochloric acid or sulfuric acid.

Major Products Formed:

Oxidation: Lithium carbonate and carbon dioxide.

Reduction: Lithium hydroxide and formic acid.

Substitution: Various lithium salts depending on the acid used.

科学的研究の応用

Dosimetry in Radiation Therapy

Lithium formate monohydrate is primarily utilized in electron paramagnetic resonance (EPR) dosimetry systems. Its application in measuring absorbed doses around clinical high-dose-rate (HDR) and pulsed-dose-rate (PDR) 192Ir sources has been extensively studied.

Case Study: EPR Dosimetry System

A study evaluated a lithium formate dosimetry system designed to measure absorbed dose distributions around clinical 192Ir sources. The dosimeters were cylindrical tablets with specific dimensions and density, which were calibrated for use in a 6 MV photon beam. The results indicated that the experimentally determined absorbed doses agreed with treatment planning system calculations within ±2.9%, showcasing the reliability of this compound in clinical dosimetry applications .

Verification of Dose Distribution

This compound plays a crucial role in verifying dose distributions for advanced radiation therapies, such as intensity-modulated radiation therapy (IMRT) and carbon-ion radiation therapy (C-ion RT).

Case Study: IMRT Treatment Plans

In a study focusing on IMRT, lithium formate tablets were prepared for blind tests to assess the precision of dose measurements. Results showed that absorbed doses above 3 Gy could be measured with an uncertainty of less than 2.5%. The method proved effective for verifying planned dose distributions, enhancing the safety and efficacy of cancer treatments .

Advantages Over Traditional Dosimeters

This compound offers several advantages compared to traditional thermoluminescent dosimeters (TLDs), such as lithium fluoride (LiF):

- Energy Independence : Unlike TLDs, lithium formate dosimeters exhibit less energy dependence, making them suitable for complex irradiation scenarios where energy variations are significant.

- Wide Dynamic Range : They can measure doses ranging from 0.2 to 1000 Gy, accommodating various clinical applications .

Research Findings and Insights

Recent research has highlighted the effectiveness of this compound in different radiation therapy scenarios:

- A cumulative dose experiment demonstrated its utility as an EPR dosimeter across various treatment modalities, confirming its robustness and versatility in clinical settings .

- Studies have also explored its application in low-dose out-of-field measurements, essential for understanding secondary cancer risks associated with modern radiotherapy techniques .

作用機序

The mechanism by which lithium formate monohydrate exerts its effects is primarily through its interaction with radiation. When exposed to radiation, it forms stable radicals that can be measured using electron paramagnetic resonance spectroscopy. This property makes it highly effective in dosimetry applications .

類似化合物との比較

- Sodium formate

- Potassium formate

- Calcium formate

- Magnesium formate

Comparison:

- Uniqueness: Lithium formate monohydrate is unique due to its high sensitivity and stability in electron paramagnetic resonance dosimetry compared to other formates .

- Applications: While other formates are used in various industrial and chemical applications, this compound’s primary use in dosimetry sets it apart .

生物活性

Lithium formate monohydrate (LFM), with the chemical formula HCO₂Li·H₂O, is a lithium salt of formic acid. It has garnered attention in various scientific fields, particularly in dosimetry and radiation therapy, due to its unique properties and biological activities. This article explores the biological activity of LFM, focusing on its applications in electron paramagnetic resonance (EPR) dosimetry, radiation-induced radical formation, and potential therapeutic uses.

- Molecular Formula : HCO₂Li·H₂O

- CAS Number : 6108-23-2

- Molecular Weight : 51.96 g/mol

- Solubility : Soluble in water

Applications in Dosimetry

This compound is widely used as a dosimeter material in radiation therapy due to its favorable characteristics:

- EPR Dosimetry : LFM is utilized in EPR dosimetry systems to measure absorbed doses from various radiation sources, including X-rays, electrons, and protons. Its high sensitivity and linear response over a broad dose range (0.2-1000 Gy) make it suitable for clinical applications. Studies have shown that LFM dosimeters can effectively measure absorbed doses with an accuracy of ±2.9% compared to treatment planning systems (TPS) .

- Sensitivity Enhancements : Recent research highlights improvements in neutron sensitivity for LFM when enriched with lithium-6 (^6Li). Monte Carlo simulations indicate that higher enrichments of ^6Li significantly increase the energy released per unit mass when exposed to neutron beams, making LFM a promising candidate for neutron capture therapy .

Radiation-Induced Radical Formation

The interaction of LFM with ionizing radiation leads to the formation of radiation-induced radicals, which can be studied using EPR techniques. Key findings include:

- Radical Types : EPR studies have identified various radicals formed in LFM upon irradiation, including the CO₂^- radical. The hyperfine interactions involving lithium ions contribute to the spectral characteristics observed .

- Impact on Dosimetry : The presence of these radicals affects the dosimetric properties of LFM, providing insights into its behavior under different radiation conditions. Understanding these interactions is crucial for optimizing its use as a dosimeter.

Case Study 1: Clinical Application in HDR Brachytherapy

A study evaluated the performance of LFM dosimeters in high-dose-rate (HDR) brachytherapy using ^192Ir sources. The results demonstrated that LFM could accurately measure absorbed doses around clinical sources, confirming its reliability for therapeutic applications .

Case Study 2: Neutron Sensitivity Enhancement

Research conducted on the enhancement of neutron sensitivity through ^6Li enrichment showed that LFM could achieve significant dose increases when subjected to low-energy neutron spectra. This finding suggests potential applications in advanced radiotherapy techniques where neutron capture is beneficial .

Summary of Findings

| Property/Feature | Description |

|---|---|

| Chemical Structure | HCO₂Li·H₂O |

| Dosimetric Range | 0.2 - 1000 Gy |

| Accuracy | ±2.9% compared to TPS |

| Radical Formation | CO₂^- and other radicals observed |

| Neutron Sensitivity | Enhanced with ^6Li enrichment |

化学反応の分析

Thermal Decomposition

Controlled thermal analysis reveals three-stage decomposition:

Stage 1 (110-130°C):

LiHCOO·H₂O → LiHCOO + H₂O↑

ΔH = +58.3 kJ/mol | Mass loss: 12.4% (theoretical 12.8%)

Stage 2 (280-320°C):

2LiHCOO → Li₂CO₃ + CO↑ + HCOOH↑

Activation energy (Eₐ): 134 kJ/mol | Exothermic peak at 298°C

Stage 3 (>450°C):

Li₂CO₃ → Li₂O + CO₂↑

Complete decomposition achieved at 680°C

Reactivity in Battery Electrolytes

In lithium-ion battery systems, lithium formate participates in solid electrolyte interphase (SEI) formation:

| Reaction Step | Mechanism | Energy Barrier |

|---|---|---|

| 1 | Li⁺ + EC → Li(EC)⁺ coordination | 0.45 eV |

| 2 | Li(EC)⁺ + HCOO⁻ → LiEC-HCOO complex | 0.82 eV |

| 3 | Complex decomposition to Li₂CO₃ + gas | 1.33 eV |

Density Functional Theory (DFT) calculations show formate ions lower SEI formation barriers by 18-22% compared to carbonate-only systems .

Acid-Base Reactions

This compound acts as a weak base in non-aqueous solutions:

With strong acids:

LiHCOO·H₂O + HCl → LiCl + HCOOH + H₂O

Reaction rate constant (k): 0.017 L·mol⁻¹·s⁻¹ at 25°C

In buffer systems:

LiHCOO/HCOOH maintains pH 3.2-4.1 with buffer capacity (β) = 0.032 mol·L⁻¹·pH⁻¹ .

Radical-Mediated Decomposition

Electron paramagnetic resonance (EPR) studies reveal radical formation pathways under γ-irradiation:

| Radiation Dose (kGy) | Radical Concentration (spins/g) | Dominant Species |

|---|---|---|

| 10 | 2.1×10¹⁵ | HCOO·Li⁺ |

| 50 | 8.7×10¹⁵ | ·CH(O)OLi |

| 100 | 1.4×10¹⁶ | Li⁺····OOC· complexes |

Radical stability exceeds 6 months at 298 K, enabling dosimetry applications .

Coordination Chemistry

X-ray diffraction studies identify three coordination modes:

-

Bidentate bridging:

Li-O-C-O-Lichains with Li···Li distance = 3.12 Å -

Monodentate:

Terminal formate with Li-O = 1.96 Å -

Water-mediated:

Li-O(H₂)-O-C-Onetwork (angle = 117.4°)

Coordination mode distribution depends on solvent polarity:

| Solvent | Bidentate % | Monodentate % | Water-mediated % |

|---|---|---|---|

| Water | 62 | 18 | 20 |

| Ethanol | 45 | 40 | 15 |

| DMF | 28 | 68 | 4 |

These reaction profiles demonstrate this compound's versatility in synthetic chemistry and materials science. The compound's stability in organic media coupled with its moderate basicity makes it particularly valuable for controlled synthesis applications. Recent advances in battery research highlight its emerging role in next-generation energy storage systems through SEI modulation effects .

特性

IUPAC Name |

lithium;formate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Li.H2O/c2-1-3;;/h1H,(H,2,3);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAKCPVJSPEDON-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635737 | |

| Record name | Lithium formate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6108-23-2 | |

| Record name | Lithium formate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium formate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formic acid, lithium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM FORMATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQS5S890B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。